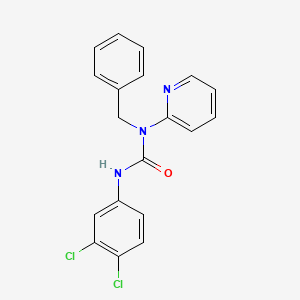

1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea

Description

1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea is a di-substituted urea derivative characterized by a benzyl group at the N1 position, a 3,4-dichlorophenyl moiety at the N3 position, and a pyridin-2-yl group attached to the urea backbone. The 3,4-dichlorophenyl group is a common motif in bioactive ureas, contributing to hydrophobic interactions in binding pockets, while the pyridin-2-yl group may enhance solubility or hydrogen-bonding capacity .

Properties

Molecular Formula |

C19H15Cl2N3O |

|---|---|

Molecular Weight |

372.2 g/mol |

IUPAC Name |

1-benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea |

InChI |

InChI=1S/C19H15Cl2N3O/c20-16-10-9-15(12-17(16)21)23-19(25)24(18-8-4-5-11-22-18)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,23,25) |

InChI Key |

DSWBGMCTDVSQSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea typically involves the reaction of 3,4-dichlorophenyl isocyanate with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Scientific Research Applications

1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. In biological systems, the compound has been shown to inhibit electron transport and phosphorylation reactions in mitochondria and chloroplasts. This inhibition is achieved through its binding to specific sites near photosystem II and the oxygen evolution pathway, as well as its interaction with ATP generation pathways .

Comparison with Similar Compounds

Di-substituted ureas are a well-explored class of compounds due to their structural versatility and biological relevance. Below is a detailed comparison of 1-Benzyl-3-(3,4-dichlorophenyl)-1-pyridin-2-ylurea with structurally analogous compounds, focusing on substituent effects, biological activity, and mechanistic insights.

Structural Analogues and Substituent Effects

Key Observations :

- Benzyl vs. Heterocyclic Substituents : The benzyl group in the target compound may confer greater membrane permeability compared to BTdCPU’s benzo-thiadiazole or NCPdCPU’s nitroaryl group. However, the latter two exhibit stronger growth inhibition, suggesting that electron-deficient aromatic systems (e.g., nitro or thiadiazole) enhance target binding .

- Pyridine vs. Chloro/Nitro Groups : The pyridin-2-yl group in the target compound could improve solubility but may reduce hydrophobic interactions critical for activity, as seen in BTdCPU and NCPdCPU, which prioritize halogenated or electron-withdrawing substituents.

Mechanistic and Efficacy Comparisons

- BTdCPU : Demonstrated potent growth inhibition via disruption of microtubule dynamics and induction of apoptosis in leukemia cells . The thiadiazole ring likely stabilizes interactions with tubulin or kinases.

- NCPdCPU : Exhibited moderate activity, attributed to its nitro group’s redox activity, which may generate reactive oxygen species (ROS) in cells .

- However, the absence of strong electron-withdrawing groups (e.g., nitro or thiadiazole) may limit efficacy compared to BTdCPU/NCPdCPU.

Pharmacokinetic and Toxicity Profiles

- BTdCPU : High metabolic stability in vitro but showed hepatotoxicity at higher doses (>10 µM) .

- NCPdCPU : Rapid clearance due to nitro-reductase metabolism, limiting its therapeutic window .

- Target Compound : The benzyl and pyridine groups may improve metabolic stability but could increase off-target effects due to broader kinase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.